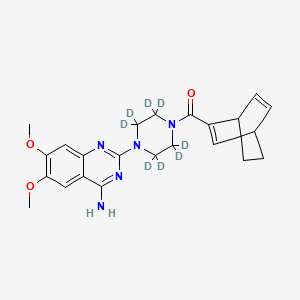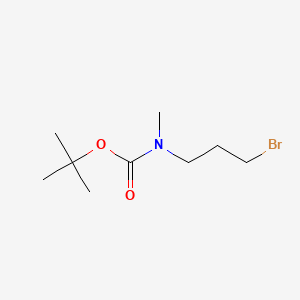![molecular formula C20H20O9 B564837 6-[4-[2-(3,5-ジヒドロキシフェニル)エテニル]フェノキシ]-3,4,5-トリヒドロキシオキサン-2-カルボン酸 CAS No. 387372-20-5](/img/structure/B564837.png)
6-[4-[2-(3,5-ジヒドロキシフェニル)エテニル]フェノキシ]-3,4,5-トリヒドロキシオキサン-2-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
トランス-レスベラトロール-4’-O-D-グルクロン酸: は、赤ワインやさまざまな食品に多く含まれるスチルベン系配糖体です。 この化合物は、グルクロン酸転移酵素、特にUGT1A9アイソフォームがグルクロン酸と結合することで、グルクロン酸抱合プロセスで生成されます 。 これは、抗酸化物質であるトランス-レスベラトロールのフェーズII代謝物です .
科学的研究の応用
化学: トランス-レスベラトロール-4’-O-D-グルクロン酸は、グルクロン酸抱合プロセスと水溶液中のグルクロン酸の安定性の研究に使用されます .
生物学: トランス-レスベラトロールと同様に、抗増殖特性を含む潜在的な生物学的活性を研究しています .
医学: 研究によると、トランス-レスベラトロール-4’-O-D-グルクロン酸は、癌細胞にあるアデノシン受容体を活性化することで、最終的にアポトーシスを誘発することで、抗癌効果を示します 。 特に高濃度では、アデノシンA3受容体のアゴニストとして作用し、ヒト結腸癌細胞のアポトーシスを引き起こします .
産業: この化合物の抗酸化特性は、赤ワインや栄養補助食品などの製品で、食品および飲料業界で貴重な添加剤となっています。
作用機序
トランス-レスベラトロール-4’-O-D-グルクロン酸は、癌細胞のアデノシン受容体を活性化し、アポトーシスを引き起こすことでその効果を発揮します 。 特に高濃度では、アデノシンA3受容体のアゴニストとして作用します 。 この活性化は、プログラムされた細胞死をもたらす一連の分子イベントを引き起こし、癌治療の潜在的な治療薬となります。
生化学分析
Biochemical Properties
Resveratrol-4’-O-D-Glucuronide interacts with various enzymes and proteins. It is produced by a novel versatile microbial UDP-glucuronyltransferase discovered and characterized from Streptomyces chromofuscus ATCC 49982 . This enzyme can convert resveratrol into two glucuronides both in vitro and in vivo . The glucuronidation of resveratrol is mainly catalyzed by UGT1A1 and UGT1A9, and to a minor extent by UGT1A6, UGT1A7, and UGT1A10 .
Cellular Effects
Resveratrol-4’-O-D-Glucuronide has been shown to have significant effects on various types of cells and cellular processes. It exhibits stronger anti-inflammatory and anti-cancer effects than resveratrol at the concentrations found in mouse tissues . It has also been reported to cause G1 arrest in CCL-228 and Caco-2 cells .
Molecular Mechanism
The molecular mechanism of action of Resveratrol-4’-O-D-Glucuronide involves its interactions with biomolecules and changes in gene expression. It has been reported to activate adenosine receptors located on cancer cells, ultimately triggering apoptosis . It acts as an agonist of the adenosine A3 receptor, particularly in high concentrations, resulting in apoptosis in human colon cancer cells .
Temporal Effects in Laboratory Settings
The effects of Resveratrol-4’-O-D-Glucuronide change over time in laboratory settings. After a single 500 mg dose of a highly bioavailable resveratrol preparation, a Cmax of 455 ng/mL was observed . The stability of the glucuronides in aqueous solution has been studied, and remarkable differences in their properties were found, especially in the ready E/Z isomerisation of the 3-glucuronide .
Dosage Effects in Animal Models
The effects of Resveratrol-4’-O-D-Glucuronide vary with different dosages in animal models. After a single 500 mg dose of a highly bioavailable resveratrol preparation, a Cmax of 455 ng/mL was observed . The mean resveratrol-4’-glucuronide AUC 0-t increased with increase in resveratrol doses .
Metabolic Pathways
Resveratrol-4’-O-D-Glucuronide is involved in the glucuronidation metabolic pathway . This compound is produced through the glucuronidation process, where the enzyme UDP-glucuronosyltransferase (UGT), specifically the UGT1A9 isoform, conjugates it with glucuronic acid .
Transport and Distribution
It is known that glucuronides of xenobiotics and endogenous materials are commonly believed to be biological waste byproducts .
準備方法
合成ルートと反応条件: トランス-レスベラトロール-4’-O-D-グルクロン酸の合成には、化学的または酵素的加水分解を用いて、必要なジエステルを得るための選択的モノ脱アシル化が含まれます。 その後、トリクロロアセチミデート法を用いてグルクロン酸抱合を行い、続いて穏やかな加水分解を行うことで、目的の生成物が得られます 。 容易に入手可能なメチルグルクロン酸β-テトラアセテートの異性体脱アセチル化のための非常に穏やかで効果的な方法が、N-メチルピペラジンをイミデートへの経路として使用することで発見されました .
工業的製造方法: トランス-レスベラトロール-4’-O-D-グルクロン酸の工業的製造方法については、あまり文書化されていません。 上記の合成ルートは、工業用途にスケールアップすることができ、必要な試薬の入手可能性と反応条件の制御が保証されます。
化学反応解析
反応の種類: トランス-レスベラトロール-4’-O-D-グルクロン酸は、酸化、還元、置換反応など、さまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: メトキシドナトリウムや炭酸カリウムなどの試薬を用いて、求核置換反応を行うことができます。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりキノンが生成される可能性があり、還元によりアルコールまたはアルカンが生成される可能性があります。
化学反応の分析
Types of Reactions: trans-Resveratrol-4’-O-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
類似化合物との比較
類似化合物:
トランス-レスベラトロール-3-O-D-グルクロン酸: トランス-レスベラトロールのもう1つのグルクロン酸抱合体で、生物学的活性も示します.
トランス-レスベラトロール: 抗酸化および抗癌特性で知られる親化合物.
ユニークさ: トランス-レスベラトロール-4’-O-D-グルクロン酸は、4'位での特定のグルクロン酸抱合によりユニークであり、他のトランス-レスベラトロールのグルクロン酸抱合体と比較して、異なる生物学的活性と安定性特性を付与する可能性があります .
特性
CAS番号 |
387372-20-5 |
|---|---|
分子式 |
C20H20O9 |
分子量 |
404.4 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H20O9/c21-12-7-11(8-13(22)9-12)2-1-10-3-5-14(6-4-10)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1 |
InChIキー |
CDEBVTGYVFHDMA-OTPOQTMVSA-N |
SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
異性体SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
正規SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
外観 |
Assay:≥95%A solid |
同義語 |
4-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]phenyl β-D-Glucopyranosiduronic Acid; Resveratrol 4’-O-Glucuronide; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




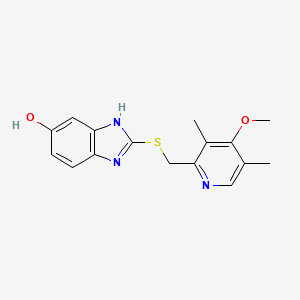
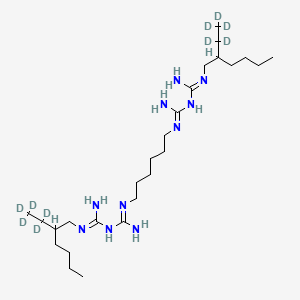
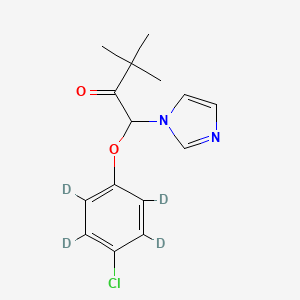
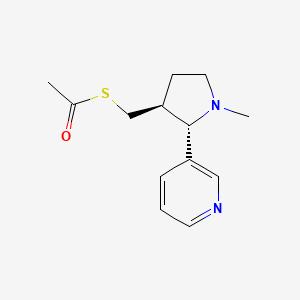

![3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B564767.png)
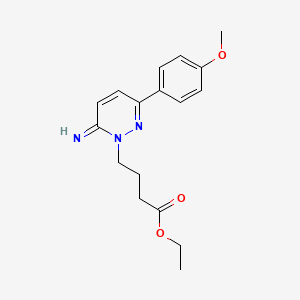

![(3S)-5-[(1R)-1-[(3R,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-2,2-dimethyloxolane-3,4-diol](/img/structure/B564774.png)
